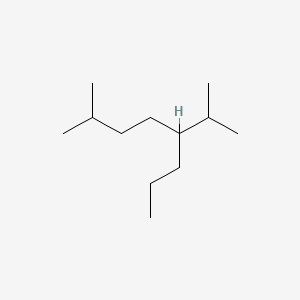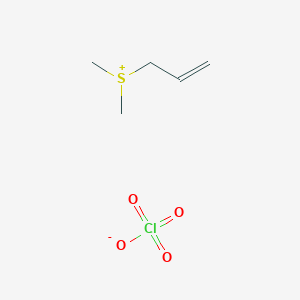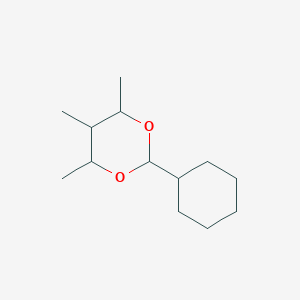silane CAS No. 62418-71-7](/img/structure/B14537421.png)
[(3-Ethenylocta-1,5,7-trien-3-yl)oxy](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethenylocta-1,5,7-trien-3-yl)oxysilane is a chemical compound with the molecular formula C16H28OSi It is characterized by its unique structure, which includes a silane group bonded to an ethenylocta-trienyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethenylocta-1,5,7-trien-3-yl)oxysilane typically involves the reaction of triethylsilane with a suitable precursor of the ethenylocta-trienyl group. The reaction conditions often require the presence of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes, which can promote the coupling of the silane and the organic precursor.
Industrial Production Methods
In an industrial setting, the production of (3-Ethenylocta-1,5,7-trien-3-yl)oxysilane may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Ethenylocta-1,5,7-trien-3-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The ethenylocta-trienyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
(3-Ethenylocta-1,5,7-trien-3-yl)oxysilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3-Ethenylocta-1,5,7-trien-3-yl)oxysilane exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The silane group can participate in various chemical reactions, while the ethenylocta-trienyl group can interact with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- [(3-Ethenylocta-1,5,7-trien-3-yl)oxy]trimethylsilane
- [(3-Ethenylocta-1,5,7-trien-3-yl)oxy]triphenylsilane
- [(3-Ethenylocta-1,5,7-trien-3-yl)oxy]triisopropylsilane
Uniqueness
(3-Ethenylocta-1,5,7-trien-3-yl)oxysilane is unique due to its specific combination of the ethenylocta-trienyl group and the triethylsilane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
62418-71-7 |
|---|---|
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
3-ethenylocta-1,5,7-trien-3-yloxy(triethyl)silane |
InChI |
InChI=1S/C16H28OSi/c1-7-13-14-15-16(8-2,9-3)17-18(10-4,11-5)12-6/h7-9,13-14H,1-3,10-12,15H2,4-6H3 |
InChI Key |
IWGUANNXDKPOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(CC=CC=C)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride](/img/structure/B14537339.png)

![2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14537349.png)







amino}benzene-1-sulfonic acid](/img/structure/B14537390.png)


